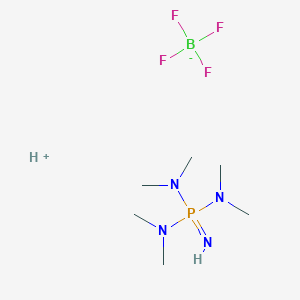
M-TOLUNITRILE-D7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
M-TOLUNITRILE-D7, also known as 2,3,4,6-tetradeuterio-5-(trideuteriomethyl)benzonitrile, is a deuterated derivative of m-tolunitrile. It is a compound where hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy .
准备方法
Synthetic Routes and Reaction Conditions
M-TOLUNITRILE-D7 can be synthesized through the selective ammoxidation of methylbenzyl chlorides, which are prepared by the chloromethylation of toluene . The reaction conditions typically involve the use of a catalyst and an oxygen atmosphere. For example, the ammoxidation of aldehydes with ammonium carbonate in dimethyl sulfoxide at 120°C for 8 hours in a sealed tube has been reported .
Industrial Production Methods
Industrial production of m-tolunitrile and its derivatives, including this compound, often involves catalytic gas-phase ammoxidation of xylenes. this method has limitations in terms of yield and selectivity. An alternative method involves the liquid-phase ammoxidation of xylenes using a silica-supported Co–Mn–Ni catalyst, which has shown improved selectivity and yield .
化学反应分析
Types of Reactions
M-TOLUNITRILE-D7 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or other oxidized products.
Reduction: Formation of amines or other reduced products.
Substitution: Replacement of the nitrile group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation of this compound can yield benzoic acid derivatives, while reduction can produce amines.
科学研究应用
M-TOLUNITRILE-D7 is widely used in scientific research due to its deuterated nature, which makes it valuable in NMR spectroscopy. It is used as a reference compound in NMR studies to understand molecular structures and dynamics. Additionally, it finds applications in organic synthesis, particularly in the production of fragrances and dyes . Its unique properties also make it useful in photochemistry as a photosensitizer in photochemical reactions .
作用机制
The mechanism of action of M-TOLUNITRILE-D7 involves its interaction with molecular targets through its nitrile group. The nitrile group can enhance binding affinity to specific targets, improve the pharmacokinetic profile of parent compounds, and reduce drug resistance . The pathways involved in its action include interactions with enzymes and receptors that recognize the nitrile group.
相似化合物的比较
Similar Compounds
M-Tolunitrile: The non-deuterated form of M-TOLUNITRILE-D7.
P-Tolunitrile: A positional isomer with the nitrile group at the para position.
O-Tolunitrile: Another positional isomer with the nitrile group at the ortho position.
Uniqueness
This compound is unique due to its deuterated nature, which provides distinct advantages in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms enhances the resolution and sensitivity of NMR spectra, making it a valuable tool in structural and dynamic studies of molecules.
属性
CAS 编号 |
1219795-31-9 |
|---|---|
分子式 |
C8D7N |
分子量 |
124.19 |
同义词 |
M-TOLUNITRILE-D7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




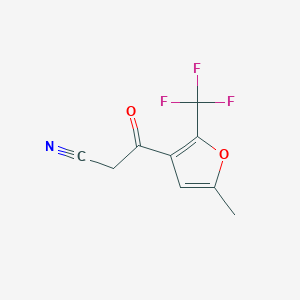
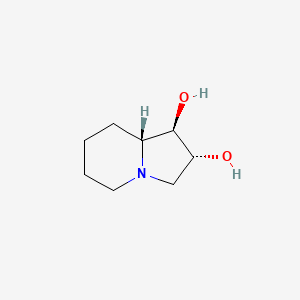
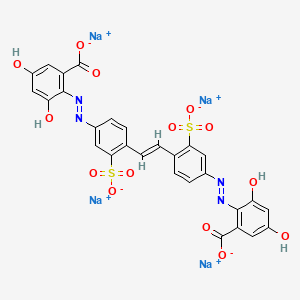
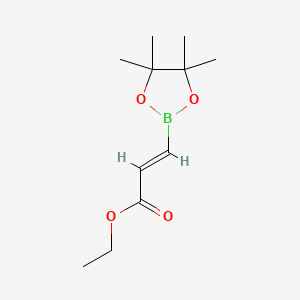
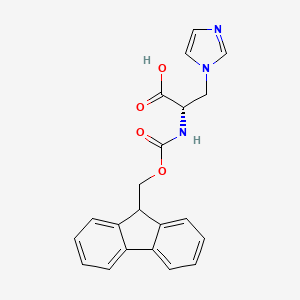
![3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142872.png)

![Imidazo[1,2-a]pyridin-2-ylmethanamine](/img/structure/B1142876.png)
